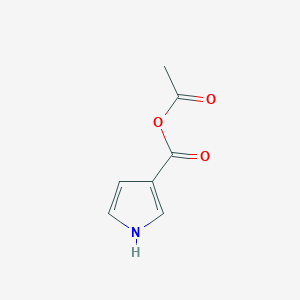![molecular formula C11H16O B063785 Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) CAS No. 188716-53-2](/img/structure/B63785.png)
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a bicyclic ketone that is commonly used as a starting material for the synthesis of various organic compounds.2.1]hept-5-en-2-yl)-(9CI).
Applications De Recherche Scientifique
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has numerous scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is not well understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its ease of synthesis. Additionally, it has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development. However, one of the limitations of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are numerous future directions for the scientific research of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI). One potential direction is the development of new drugs for the treatment of various diseases, such as inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) and its potential applications in other areas of research, such as agriculture and fragrance production.
Méthodes De Synthèse
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. This reaction leads to the formation of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) as the primary product.
Propriétés
Numéro CAS |
188716-53-2 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(2,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-7-9-4-5-10(6-9)11(7,3)8(2)12/h4-5,7,9-10H,6H2,1-3H3 |
Clé InChI |
DOMKHMJEJLPGQQ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1(C)C(=O)C)C=C2 |
SMILES canonique |
CC1C2CC(C1(C)C(=O)C)C=C2 |
Synonymes |
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




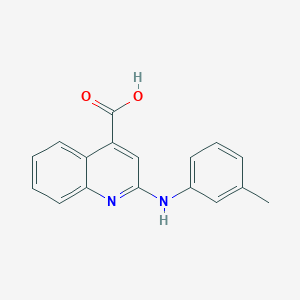
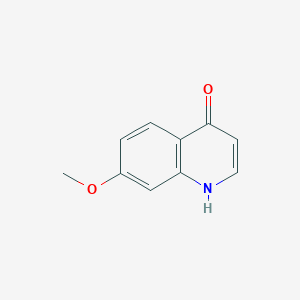
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)
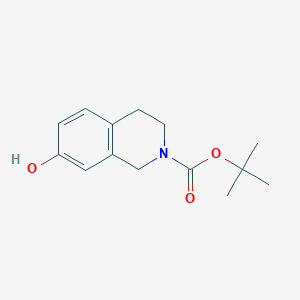

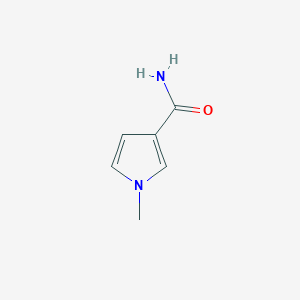
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
